1,2-Dimethylpyrrol

Übersicht

Beschreibung

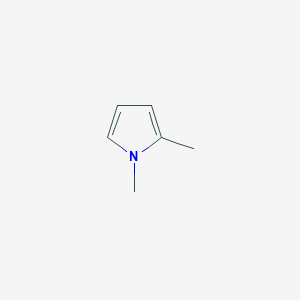

1,2-Dimethylpyrrole: is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring with two methyl groups attached to the first and second carbon atoms. This compound is a derivative of pyrrole, which is a fundamental structure in many natural and synthetic compounds. 1,2-Dimethylpyrrole is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethylpyrrole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

1,2-Dimethylpyrrole is a chemical compound that has been found to have a significant effect on monoclonal antibody production in recombinant Chinese hamster ovary cells . The primary targets of this compound are the biochemical processes involved in antibody production, particularly those related to cell growth and glucose uptake .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 1,2-Dimethylpyrrole may influence energy metabolism within the cell, thereby enhancing the production of antibodies.

Pharmacokinetics

Given its impact on cellular processes such as glucose uptake and atp production, it can be inferred that the compound is able to effectively penetrate cell membranes and exert its effects intracellularly .

Result of Action

The primary result of 1,2-Dimethylpyrrole’s action is an increase in monoclonal antibody production in recombinant Chinese hamster ovary cells . Additionally, the compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that 1,2-Dimethylpyrrole may also be used to control the level of galactosylation for the N-linked glycans .

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,2-Dimethylpyrrole can be synthesized through several methods, including the Paal-Knorr synthesis and the Knorr pyrrole synthesis.

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions. The reaction can be accelerated by adding a weak acid such as acetic acid.

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts. The reaction proceeds at room temperature and requires the α-amino ketone to be prepared in situ.

Industrial Production Methods:

Industrial production of 1,2-dimethylpyrrole typically involves large-scale application of the Paal-Knorr or Knorr synthesis methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions:

1,2-Dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: Oxidation of 1,2-dimethylpyrrole can lead to the formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert 1,2-dimethylpyrrole into corresponding dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Nitrated or halogenated pyrrole derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Methylpyrrole: Similar in structure but with only one methyl group attached to the pyrrole ring.

1,2-Dihydropyrrolizine: A bicyclic compound with a similar pyrrole core but with additional ring structures.

5,6,7,8-Tetrahydropyrrocoline: Another bicyclic compound with a pyrrole core and additional ring structures.

Uniqueness of 1,2-Dimethylpyrrole:

1,2-Dimethylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its stability and reactivity compared to other pyrrole derivatives. This makes it a valuable compound in various synthetic and industrial applications.

Eigenschaften

IUPAC Name |

1,2-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFLFHZJXXFDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396954 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-29-3 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of unique reactions does 1,2-dimethylpyrrole undergo with nitrilimines compared to other pyrrole derivatives?

A1: 1,2-Dimethylpyrrole displays a diverse reactivity profile with C-acetyl-N-phenylnitrilimine. Unlike 1-methyl-2-carbomethoxypyrrole, which yields only the bis-cycloadduct (VIb), 1,2-dimethylpyrrole forms three distinct adduct types: bis-cycloadducts (Vc and VIc), a spirocycloadduct (IX), and a non-cyclic bis-adduct (XII). [, ] This difference highlights the significant impact of the substituent at the C2 position on the reaction pathway. The formation of the non-cyclic bis-adduct (XII) through a double 1,3-addition is particularly noteworthy. [, ]

Q2: Can you elaborate on the photochromic properties observed in a diarylethene system incorporating 1,2-dimethylpyrrole?

A3: A novel photochromic diarylethene, 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene)perfluorocyclopentene (1a), has been synthesized incorporating 1,2-dimethylpyrrole as a key structural element. [] This compound exhibits reversible photochromism, transitioning from a colorless state to a blue color upon irradiation with UV light. This color change corresponds to the appearance of absorption maxima at 649 nm and 583 nm in solution and PMMA amorphous film, respectively. [] The observed photochromism arises from reversible cyclization and cycloreversion reactions triggered by alternating UV and visible light exposure.

Q3: How does the presence of a 1-bromoethyl group at the N1 position of a 1,2-dialkylpyrrole influence the stereochemical outcome of hydrogen bromide addition?

A4: In the case of 1,2-dialkylpyrroles possessing a 1-bromoethyl group at the N1 position, the addition of hydrogen bromide proceeds with high stereoselectivity. [] The reaction preferentially yields one stereoisomer where the two C–Br bonds adopt an anti conformation, as determined by NOE experiments. This stereochemical preference suggests a significant influence of steric and electronic factors associated with the 1-bromoethyl substituent on the reaction pathway and product stability.

Q4: What unusual rearrangement reactions can occur with derivatives of 1,2-dimethylpyrrole?

A5: Derivatives of 1,2-dimethylpyrrole, such as dimethyl 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate (I; R = Me), can undergo intriguing rearrangement reactions. [] Treatment with potassium t-butoxide leads to ring expansion, forming the N-methylazepine derivative (XII) or its valence tautomer (XIII). [] Alternatively, reacting compound (I; R = Me) with methanolic potassium hydroxide induces a different rearrangement, yielding methyl 1,2-dimethylpyrrole-3-carboxylate (XVIII; R = H). [] These examples demonstrate the susceptibility of certain 1,2-dimethylpyrrole derivatives to skeletal rearrangements under specific reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)

![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)